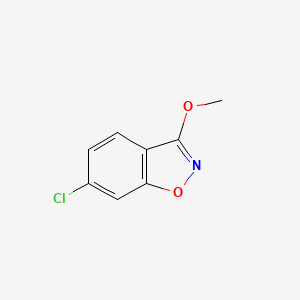

6-Chloro-3-methoxy-1,2-benzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO2 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

6-chloro-3-methoxy-1,2-benzoxazole |

InChI |

InChI=1S/C8H6ClNO2/c1-11-8-6-3-2-5(9)4-7(6)12-10-8/h2-4H,1H3 |

InChI Key |

BGVLOJBYTSTMBP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Chloro 3 Methoxy 1,2 Benzoxazole and Analogues

Foundational Synthetic Strategies for Benzoxazole (B165842) Ring Formation

The construction of the 1,2-benzoxazole core is central to the synthesis of the target molecule. Several key strategies have been developed, each with its own set of advantages and substrate scope.

Cyclization Reactions Involving 2-Aminophenol (B121084) Derivatives and Aldehyde/Carboxylic Acid Precursors

While the condensation of 2-aminophenols with aldehydes or carboxylic acids is a primary route to the isomeric 1,3-benzoxazoles, variations of this approach can be adapted for 1,2-benzoxazole synthesis, often through multi-step sequences. google.com A more direct and common pathway to 1,2-benzoxazoles involves the cyclization of o-hydroxyaryl ketoximes. clockss.org This transformation can be promoted by various reagents that facilitate the intramolecular nucleophilic attack of the hydroxyl group onto the oxime nitrogen, often through a Beckmann rearrangement-type mechanism. clockss.orgresearchgate.net

A notable method involves the treatment of o-hydroxyaryl ketoximes with a system like bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO). clockss.org The reaction conditions can be tuned to selectively produce either 2-substituted 1,3-benzoxazoles or 3-substituted 1,2-benzisoxazoles. For the synthesis of 1,2-benzisoxazoles, the inclusion of a base such as triethylamine (B128534) (Et3N) is crucial as it inhibits the competing Beckmann rearrangement, favoring the desired intramolecular nucleophilic substitution. clockss.org

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| o-hydroxyaryl ketoxime | BTC/TPPO, Et3N | DCM, 25 °C | 3-substituted 1,2-benzisoxazole (B1199462) | High | clockss.org |

| 2-hydroxyaryl ketoxime | Diethyl chlorophosphate | Heat | 2-substituted 1,3-benzoxazole | Excellent | researchgate.net |

Oxidative Cyclization Protocols

Oxidative cyclization methods provide an alternative route to the benzoxazole ring system. These reactions typically involve the formation of a key intermediate that undergoes subsequent ring closure. For instance, the oxidation of phenolic Schiff's bases using reagents like iodobenzene (B50100) diacetate can yield 2-arylbenzoxazoles. researchgate.net While this specific example leads to the 1,3-isomer, oxidative conditions can be tailored for 1,2-benzisoxazole formation from different precursors.

Another approach involves the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes. nih.gov This method is highly efficient for creating a variety of substituted 1,2-benzisoxazoles under mild conditions. The reactive intermediates can be generated simultaneously, for example, from chlorooximes and silylaryl triflates in the presence of a fluoride (B91410) source. nih.gov

Palladium-Catalyzed Annulation Routes

Palladium catalysis offers powerful tools for the construction of heterocyclic rings. Palladium-catalyzed annulation reactions can be employed to form the benzoxazole core from appropriately substituted precursors. chim.it For instance, the palladium-catalyzed cyclization of o-substituted aryloximes, such as 2-haloaryl oximes, in the presence of a base like t-BuONa, leads to the formation of 1,2-benzisoxazoles in excellent yields. chim.it This intramolecular cross-coupling provides a mild alternative to high-temperature cyclization methods. chim.it

| Precursor | Catalyst | Base | Product | Yield | Reference |

| 2-haloaryl oxime | Pd(OAc)2 | t-BuONa | 1,2-benzisoxazole | up to 88% | chim.it |

Targeted Synthesis of 6-Chloro- and 3-Methoxy-Substituted Benzoxazoles

The synthesis of the specifically substituted 6-Chloro-3-methoxy-1,2-benzoxazole requires regioselective control over the introduction of both the chloro and methoxy (B1213986) groups.

Regioselective Halogenation Approaches

The introduction of a chlorine atom at the 6-position of the 1,2-benzoxazole ring is typically achieved by starting with a pre-halogenated precursor. For example, the synthesis of 6-halo-substituted 1,2-benzisoxazoles can be accomplished by using a corresponding 4-halo-substituted phenol (B47542) derivative as the starting material. chim.it A specific example is the synthesis of 6-chlorobenzoxazol-2-one, which can be prepared by the chlorination of benzoxazol-2-one using chlorine gas in a protic organic solvent like methanol (B129727) or ethanol (B145695) at low temperatures (-20 to -5 °C) to achieve high purity and yield. google.com While this provides a 1,3-benzoxazolone, similar strategies starting from a 4-chlorophenol (B41353) derivative can be envisioned for the synthesis of 6-chloro-1,2-benzisoxazole (B1629022) precursors.

The synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives has been extensively studied, often starting from 2,4-difluorobenzoylpiperidine hydrochloride. nih.gov This highlights the general strategy of incorporating the halogen into the starting aromatic ring prior to the formation of the benzisoxazole core.

| Starting Material | Reagent | Product | Reference |

| Benzoxazol-2-one | Cl2 gas in Methanol | 6-chlorobenzoxazol-2-one | google.com |

| 4-chloro-2-(methylthio)benzaldehyde | Hydroxylamine (B1172632), then Cl2 | 6-chloro-1,2-benzisothiazol-3-one | nih.gov |

Introduction of Methoxy Functionalities at Specific Ring Positions

The introduction of a methoxy group at the 3-position of the 1,2-benzoxazole ring can be approached in several ways. One common strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position. For instance, a 3-halo-1,2-benzisoxazole can serve as a key intermediate. The synthesis of 3-(bromomethyl)-1,2-benzisoxazole (B15218) is well-documented, and this compound is a versatile precursor for various 3-substituted derivatives. nih.gov A similar 3-chloro or 3-bromo-1,2-benzisoxazole could be reacted with sodium methoxide (B1231860) to install the desired 3-methoxy group. longdom.orgstackexchange.com

The reaction of 2,3,6-trifluoro-4-bromobenzaldehyde with sodium methoxide has been shown to result in regioselective nucleophilic aromatic substitution, suggesting the feasibility of such transformations on substituted benzaldehyde (B42025) precursors which can then be cyclized. wuxiapptec.com

A plausible synthetic route to this compound could therefore involve the preparation of a 5-chloro-2-hydroxyacetophenone derivative. Oximation of this ketone followed by a base-mediated cyclization would yield a 6-chloro-3-methyl-1,2-benzisoxazole. Subsequent functionalization of the 3-methyl group, for example through radical halogenation to form a 3-(halomethyl) intermediate, followed by nucleophilic substitution with methoxide, could potentially lead to the target compound. Alternatively, a route involving a 6-chloro-3-hydroxy-1,2-benzisoxazole intermediate, which is commercially available, could be methylated at the 3-hydroxyl group to afford the final product. georganics.sk

| Precursor | Reagent | Product | Reference |

| 3-(bromomethyl)-1,2-benzisoxazole | Sodium bisulfite, then chlorination and amination | 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives | nih.gov |

| Aryl bromides | Sodium methoxide, Copper catalyst | Anisole derivatives | tue.nl |

Multi-Step Synthetic Sequences for Complex Substitutions

The introduction of complex substitution patterns onto the 1,2-benzoxazole core often necessitates multi-step synthetic sequences. While specific literature detailing extensive multi-step syntheses for this compound is limited, the general strategies for constructing substituted benzoxazoles can be extrapolated. These sequences typically involve the initial formation of a substituted 2-aminophenol, followed by cyclization.

For instance, the synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives involves a multi-step pathway. The process begins with the condensation of a substituted starting material with hydroxylamine hydrochloride, followed by esterification and reduction to yield a key intermediate. This intermediate is then treated with propargyl bromide, and a subsequent "click" reaction with various substituted aromatic azides affords the final complex benzoxazole derivatives in good yields. nih.gov This exemplifies how a foundational benzoxazole structure can be elaborated through sequential reactions to introduce complex functionalities.

Modern and Sustainable Synthetic Approaches

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more environmentally benign and efficient protocols. This has led to the exploration of alternative energy sources and reaction media for the synthesis of benzoxazoles.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netnih.govyoutube.com The synthesis of benzoxazole derivatives is no exception, with numerous studies highlighting the benefits of MAOS. researchgate.net

In one approach, various 2-substituted benzoxazoles were prepared through the microwave-assisted reaction of 2-aminophenol with aromatic aldehydes. The presence of an equimolecular amount of potassium cyanide as a catalyst facilitated the formation of the target products, accommodating both electron-donating and electron-withdrawing groups on the aldehyde. researchgate.net Another efficient method involves the use of a Brønsted and Lewis dual acidic (Hf-BTC) catalyst for the condensation of 2-aminophenol with benzoyl chloride under microwave irradiation and solvent-free conditions, yielding 2-phenyl benzoxazole derivatives. rsc.org

A study comparing conventional and microwave-assisted synthesis of benzoxazole-triazole hybrids demonstrated that the microwave method consistently resulted in higher yields and significantly shorter reaction times. researchgate.net Similarly, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, a related heterocyclic system, was significantly improved by microwave irradiation, increasing the yield from 4% under conventional heating to 71% with microwave assistance. nih.gov

The use of deep eutectic solvents (DES) as catalysts in combination with microwave irradiation has also proven to be an effective and green strategy for benzoxazole synthesis. For example, [CholineCl][oxalic acid] was used as a recyclable catalyst for the cyclization of 2-aminophenols and benzaldehydes under microwave irradiation, affording good to excellent conversions and selectivities. mdpi.com The DES is believed to promote rapid heat transfer from the microwave irradiation to the reaction mixture. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoxazoles

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Benzoxazole-triazole hybrid synthesis | Lower yields, longer reaction time | Higher yields, shorter reaction time | researchgate.net |

| 6-methoxy-5,6-dihydro-5-azapurine synthesis | 4% yield (70°C, 30 min) | 71% yield (140°C) | nih.gov |

| 5-chloro-2-phenylbenzoxazole synthesis | - | 94% conversion (130°C, 15 min) | mdpi.com |

| Benzoxazinedione synthesis | Lower yields | 30-90% yields | researchgate.net |

Ultrasound irradiation is another alternative energy source that can accelerate chemical reactions through the phenomenon of acoustic cavitation. nih.govias.ac.in This technique has been successfully applied to the synthesis of benzoxazole derivatives, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions. nih.govias.ac.in

An efficient and environmentally friendly synthesis of novel benzoxazoles was achieved from various azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) under ultrasound irradiation, resulting in high yields and short reaction times. nih.gov In another green approach, substituted benzoxazoles were synthesized from o-aminocardanol and aromatic aldehydes using Indion 190 resin as a heterogeneous and reusable catalyst under ultrasonic irradiation in ethanol. ias.ac.in This method tolerates a wide range of functional groups on the aldehyde. ias.ac.inresearchgate.net

The combination of ultrasound with a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) catalyst has been used for the solvent-free synthesis of benzoxazoles at 70°C in just 30 minutes, yielding moderate to high product amounts. rsc.org

Mechanochemistry, which involves inducing chemical reactions through mechanical force, is a rapidly growing field in sustainable synthesis. researchgate.net These solvent-free or low-solvent methods, often performed using ball milling or grinding, can lead to the formation of products that are difficult to obtain through traditional solution-based chemistry. researchgate.net

An efficient and versatile mechanochemical route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles, close analogs of benzoxazoles, has been developed using a simple mortar and pestle grinding method. rsc.org This catalyst-free approach provides clean reaction profiles, high yields, and short reaction times without the need for a work-up step. rsc.org Similarly, the synthesis of benzoxazole derivatives has been achieved using a grindstone method with SrCO3 as a catalyst under solvent-free conditions at room temperature, affording high yields in just 20 minutes. rsc.org Potassium ferrocyanide has also been used as a non-toxic catalyst for the synthesis of benzoxazoles via grinding under solvent-free conditions, with reaction times of less than two minutes. rsc.org

The use of green solvents is a cornerstone of sustainable chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have gained significant attention as environmentally benign reaction media and catalysts. rsc.orgscispace.comrsc.org They are often biodegradable, non-toxic, and inexpensive. rsc.org

A novel and efficient methodology for the arylation of benzoxazoles with aromatic aldehydes has been developed using a deep eutectic solvent as a catalyst. rsc.orgscispace.comrsc.org This method proceeds smoothly with a wide range of substrates, giving high yields in short reaction times, and the DES can be easily recovered and reused. rsc.orgscispace.comrsc.org For example, a DES composed of choline (B1196258) chloride and urea (B33335) has been used for the green synthesis of benzoxazines. cnr.it In another application, [ZnCl2][ethylene glycol]4 proved to be an effective DES catalyst for the C2-arylation of benzoxazole. scispace.comresearchgate.net

Water, the most environmentally benign solvent, has also been utilized for the synthesis of benzoxazole-2-thiols in a one-pot, metal- and ligand-free reaction. rsc.org

The ultimate goal in green synthesis is to perform reactions under catalyst-free and solvent-free conditions. Several such methods have been developed for the synthesis of benzoxazoles and their analogs.

The condensation of o-aminophenol with aldehydes can be achieved under solvent-free conditions at elevated temperatures. For instance, a Brønsted acidic ionic liquid gel has been used as an efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions at 130°C. nih.govacs.org This method offers high yields and a simple work-up procedure. nih.govacs.org Another approach utilizes a silica-supported sodium hydrogen sulfate (B86663) catalyst for the reaction of acyl chlorides with o-substituted aminoaromatics under solvent-free conditions. scispace.comresearchgate.net

Furthermore, a sustainable and catalyst-free method for the synthesis of substituted 2-aminothiazoles, another important heterocyclic scaffold, has been developed using only water as the solvent at ambient temperature. frontiersin.org

Table 2: Summary of Modern and Sustainable Synthetic Approaches for Benzoxazole Analogs

| Method | Key Features | Example Reaction | Reference(s) |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times, higher yields | 2-aminophenol + aromatic aldehyde → 2-substituted benzoxazole | researchgate.netnih.govmdpi.com |

| Ultrasound-Assisted Synthesis | Milder conditions, enhanced reaction rates | o-aminocardanol + aldehyde → substituted benzoxazole | nih.govias.ac.inresearchgate.net |

| Mechanochemical Activation | Solvent-free, high efficiency, simple workup | 2-aminophenol + aldehyde (grinding) → 2-aryl benzoxazole | rsc.orgresearchgate.netrsc.org |

| Green Solvent Applications (DES) | Recyclable, biodegradable, non-toxic media/catalyst | Benzoxazole + aromatic aldehyde → C2-arylated benzoxazole | rsc.orgscispace.comrsc.orgcnr.it |

| Catalyst-Free and Solvent-Free Methodologies | High atom economy, reduced waste | o-aminophenol + aldehyde (neat, heat) → 2-phenylbenzoxazole | nih.govacs.orgscispace.comresearchgate.net |

Mechanistic Investigations of Benzoxazole Formation Reactions

Elucidation of Reaction Intermediates

Specific studies identifying and characterizing reaction intermediates in the formation of this compound are not readily found. General proposed mechanisms for benzoxazole synthesis suggest the formation of Schiff base or amide intermediates when starting from 2-aminophenols and aldehydes or carboxylic acid derivatives, respectively. nih.gov For pathways involving metal catalysis, organometallic intermediates are often postulated. organic-chemistry.org In the absence of dedicated studies on this compound, any discussion of its reaction intermediates would be speculative and based on these general models.

Kinetic Studies of Cyclization and Functionalization Processes

Quantitative kinetic data, such as reaction rates, activation energies, and the effect of substituent changes on the rate of formation for this compound, are not available in the reviewed literature. Kinetic studies on analogous systems, such as the aforementioned copper-catalyzed cyclization of ortho-haloanilides, provide some insight into the factors that may govern the kinetics of similar reactions. organic-chemistry.org The electronic nature of the chloro (electron-withdrawing) and methoxy (electron-donating) groups on the precursor would undoubtedly impact the kinetics of cyclization, but without experimental data, these effects cannot be quantified for this specific compound.

Derivatization and Structural Modification Strategies for 6 Chloro 3 Methoxy 1,2 Benzoxazole

Strategies for Functional Group Elaboration on the Benzoxazole (B165842) Core

Functional group elaboration on the benzoxazole core is a primary strategy for creating structural diversity. This involves modifying existing functional groups or introducing new ones at various positions on the heterocyclic system.

The incorporation of additional heterocyclic rings onto the benzoxazole framework is a common tactic to explore new chemical space and modulate biological activity. Among these, the introduction of triazole rings has been a notable strategy. For instance, a "click chemistry" approach has been successfully used to synthesize derivatives where a 1,2,3-triazole moiety is linked to the benzisoxazole core. nih.gov This is often achieved by first introducing a side chain with a terminal alkyne or azide (B81097) group, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a corresponding reaction partner.

A general synthetic pathway involves creating a precursor like 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)ethanol, which can be treated with propargyl bromide to introduce an alkyne group. nih.gov The subsequent reaction with various substituted aromatic azides yields a library of 1,2,3-triazole-containing benzisoxazole derivatives. nih.gov This molecular hybridization approach is highly efficient for generating diverse structures. nih.gov While specific examples for thiazolidinones and azetidinones linked to 6-Chloro-3-methoxy-1,2-benzoxazole are less commonly detailed, the principle relies on having a suitable functional handle on the benzoxazole core, such as an amine or aldehyde, which can participate in condensation reactions to form these heterocycles. The 3-position of the 1,2-benzisoxazole (B1199462) ring is a frequent site for such modifications. researchgate.net

Table 1: Examples of Heterocyclic Moieties Introduced onto a Benzisoxazole Core

| Heterocycle | Linkage Strategy | Precursor Example | Resulting Structure | Citation |

|---|

Alkylation and arylation reactions are fundamental for introducing carbon-based substituents onto the benzoxazole scaffold. These reactions can be directed at different positions of the ring system, depending on the synthetic strategy. A common method involves the use of a reactive handle, such as a chloromethyl group at the 3-position. For example, 3-(chloromethyl)-1,2-benzoxazole derivatives can serve as electrophiles for nucleophilic substitution by various alkyl or aryl nucleophiles. researchgate.netnih.gov

Copper-catalyzed cross-coupling reactions provide another powerful method for these transformations. organic-chemistry.org For instance, an intramolecular copper-catalyzed cyclization of an appropriate ortho-haloanilide is a general method for forming the benzoxazole ring itself, and this can be adapted for parallel synthesis to create libraries with diverse aryl substitutions. organic-chemistry.org While this method builds the core, it illustrates a pathway where aryl diversity is incorporated from the start.

Amidation and sulfonylation introduce amide and sulfonamide functionalities, which can significantly alter the physicochemical properties of the parent molecule, often improving its biological profile.

Sulfonylation has been demonstrated in the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. nih.gov A typical synthetic route starts with a 3-(bromomethyl)-1,2-benzisoxazole (B15218), which is reacted with sodium bisulfite. The resulting intermediate is then chlorinated and subsequently aminated to yield the final sulfonamide product. nih.gov This strategy highlights how a simple substituent can be elaborated into a more complex and potentially bioactive functional group.

Amidation reactions often involve coupling a carboxylic acid derivative with an amino-functionalized benzoxazole, or vice-versa. For example, 2-aminobenzoxazoles can be acylated with various acid chlorides, such as 2-chlorobenzoyl chloride, to form N-(benzoxazol-2-yl)benzamides. nih.gov This approach allows for the introduction of a wide array of acyl groups.

Table 2: Functionalization via Amidation and Sulfonylation

| Reaction Type | Reagents | Intermediate | Functional Group | Citation |

|---|---|---|---|---|

| Sulfonylation | 1. NaHSO₃ 2. Chlorinating agent 3. Amine | 3-(Bromomethyl)-1,2-benzisoxazole | -CH₂SO₂NR₂ | nih.gov |

Synthesis of N-Substituted Benzoxazole Derivatives

Direct N-substitution on the nitrogen atom of the 1,2-benzoxazole ring is not a typical reaction, as this nitrogen is part of a stable aromatic heterocyclic system and lacks a hydrogen atom for simple substitution. Instead, "N-substitution" in the context of this scaffold almost invariably refers to the substitution on a nitrogen atom of a substituent attached to the benzoxazole core, most commonly an exocyclic amino group.

For related heterocycles like 2-aminobenzoxazoles, selective N-alkylation has been achieved using alcohols in the presence of a manganese pincer complex catalyst. acs.org This method allows for the mono-alkylation of the amino group with alcohols like methanol (B129727) and ethanol (B145695), providing N-ethylated and N-methylated products in good yields. acs.org A similar strategy involves reacting 1H-benzimidazole derivatives (which contain an N-H bond in the ring) with substituted halides in the presence of a base to achieve N-alkylation. nih.gov These principles can be applied to amino-substituted 1,2-benzoxazoles to generate a variety of N-substituted derivatives.

Chiral Derivatization and Enantioselective Synthesis Approaches

The development of chiral derivatives is crucial in medicinal chemistry, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles. For the this compound scaffold, chiral derivatization can be achieved by introducing chiral substituents or by performing enantioselective synthesis of the core or its derivatives.

One approach is to introduce a chiral center on a substituent, for example at the 3-position. A study on 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole highlights a molecule with a chiral center adjacent to the benzoxazole ring. researchgate.net While this specific example was not synthesized enantioselectively, it demonstrates the creation of a stereocenter that could be a target for asymmetric synthesis. Enantioselective methods could involve the use of chiral catalysts or chiral auxiliaries during the key bond-forming steps of the synthesis to favor the formation of one enantiomer over the other.

Combinatorial Chemistry Approaches to Benzoxazole Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of different but structurally related molecules, known as a library. stanford.edu This approach is highly valuable for drug discovery, as it allows for the screening of millions of compounds to identify new leads. nih.gov

The synthesis of benzoxazole libraries has been effectively achieved using parallel synthesis techniques. A copper-catalyzed cyclization of ortho-haloanilides is a method well-suited for the parallel synthesis of a library of benzoxazoles with diverse substitutions. organic-chemistry.org This approach involves distributing a common intermediate into multiple reaction vessels and then adding a different building block to each vessel, allowing for the rapid generation of a large set of final products. Another strategy involves using "click chemistry," which is known for its high efficiency and reliability, to assemble libraries of triazole-containing benzoxazoles from alkyne and azide building blocks. nih.govchemrxiv.org These high-throughput methods significantly accelerate the exploration of the chemical space around the benzoxazole core. chemrxiv.org

Theoretical and Computational Chemistry Studies of 6 Chloro 3 Methoxy 1,2 Benzoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. Density Functional Theory (DFT) is a particularly powerful and widely used method for investigating the electronic structure and reactivity of organic molecules, including benzoxazole (B165842) derivatives. nih.govresearchgate.net

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For benzoxazole derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO is also located across the aromatic structure. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In 6-Chloro-3-methoxy-1,2-benzoxazole, the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring and the chlorine atom would create regions of negative potential, making them sites for electrophilic attack. The hydrogen atoms would exhibit positive potential. Such maps are vital for predicting non-covalent interactions, including hydrogen bonding.

Table 1: Predicted Electronic Properties of a Representative Benzoxazole Derivative This table presents typical data obtained from DFT calculations for benzoxazole analogs, as specific values for this compound are not available in the literature.

| Parameter | Typical Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Dipole Moment | 2.0 to 4.0 D | Measures the overall polarity of the molecule. |

DFT is also employed to predict the reactivity of different sites within the molecule and to model potential reaction mechanisms. acs.org By analyzing atomic charges and Fukui functions derived from DFT calculations, chemists can predict which atoms are most susceptible to electrophilic or nucleophilic attack. For instance, the carbon atoms bonded to the electronegative chlorine and oxygen atoms would be likely sites for nucleophilic substitution reactions. Furthermore, computational studies can model the transition states and energy profiles of entire reaction pathways, providing insights into reaction kinetics and thermodynamics. acs.org

Molecular Modeling and Simulation Methodologies

Molecular modeling techniques are essential for understanding how a molecule like this compound might interact with biological targets, a key aspect of drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Studies on analogous benzoxazole and benzoisoxazole derivatives have shown their potential to inhibit various enzymes by binding to their active sites. Potential targets for benzoxazole-based compounds include DNA gyrase and the main protease (M-pro) of viruses like SARS-CoV-2. nih.gov In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, would then be computationally "docked" into the protein's binding site. The simulation calculates a "docking score," which estimates the binding affinity. The resulting docked pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: Between the methoxy (B1213986) oxygen or oxazole nitrogen and amino acid residues.

Hydrophobic Interactions: Between the benzene (B151609) ring and nonpolar residues.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic pockets in the receptor.

Table 2: Representative Molecular Docking Results for a Benzoxazole Analog with a Protein Target This table illustrates typical interactions and scores derived from docking simulations of benzoxazole derivatives with protein targets like viral proteases or bacterial enzymes.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| COVID-19 Main Protease (e.g., 6LU7) | -6.5 to -8.0 | HIS41, CYS145, GLU166 | Hydrogen Bonding, Hydrophobic |

| DNA Gyrase (e.g., 2XCT) | -7.0 to -9.0 | ASP73, GLY77, ALA92 | Hydrogen Bonding, Pi-Alkyl |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation models the movement of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle of QSAR is that variations in the structural properties of molecules are correlated with changes in their observed biological or chemical activities. ijpsonline.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent analogues. nih.govyoutube.com

Three-dimensional QSAR (3D-QSAR) studies are frequently performed on benzoxazole derivatives to understand their anticancer and antimicrobial properties. nih.govtandfonline.com These models provide insights into how the spatial arrangement of different physicochemical properties influences the compound's efficacy. rsc.org

However, no QSAR models specifically developed for or including this compound have been published.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. ijpsonline.comgoogle.com In a CoMFA study, each molecule in a training set is placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies between the molecule and a probe atom are calculated. These energy values serve as descriptors, which are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). ijpsonline.com The results are often visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com

While CoMFA has been successfully applied to various sets of benzimidazole (B57391) and benzoxazole derivatives to guide the development of new inhibitors, no such analysis has been reported for this compound. tandfonline.comelsevierpure.com

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that is conceptually similar to CoMFA but offers a different way of calculating molecular fields. mdpi.com In addition to steric and electrostatic fields, CoMSIA typically includes fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. nih.govresearchgate.net It uses a Gaussian function to calculate the similarity indices at each grid point, which avoids some of the singularities and abrupt changes that can occur with the Lennard-Jones and Coulomb potentials used in CoMFA. mdpi.com This can lead to more easily interpretable contour maps that intuitively suggest structural modifications. nih.gov

CoMSIA models have been developed for series of benzoxazole and benzimidazole derivatives to elucidate their structure-activity relationships for various targets. elsevierpure.comnih.govnih.gov These studies provide detailed insights into the specific types of interactions that are crucial for activity. researchgate.net A literature search did not yield any CoMSIA studies performed on this compound.

A primary goal of developing CoMFA and CoMSIA models is to create a robust and predictive tool for estimating the biological activity of newly designed analogues before they are synthesized. rsc.org Once a statistically significant 3D-QSAR model is established and validated using a test set of compounds, it can be used to predict the potency of a virtual library of related molecules. mdpi.com The contour maps generated from the analysis provide a visual guide for designing these new analogues, indicating where steric bulk, positive or negative charges, or hydrophobic and hydrogen-bonding features should be placed to enhance activity. nih.gov

Because no specific QSAR, CoMFA, or CoMSIA studies have been conducted on this compound, there are currently no predictive models available for the design and activity estimation of its analogues.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined with high precision.

¹H NMR Spectroscopic Analysis

While specific experimental data for 6-Chloro-3-methoxy-1,2-benzoxazole is not publicly available, the expected proton NMR spectrum can be predicted based on the analysis of closely related structures. For instance, in similar aromatic heterocyclic systems, protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum. For this compound, the aromatic protons are expected to exhibit chemical shifts in the range of δ 7.0-8.0 ppm. The methoxy (B1213986) group (-OCH₃) protons would characteristically appear as a sharp singlet further upfield.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon of the methoxy group is anticipated to resonate at a higher field compared to the aromatic and heterocyclic carbons. The aromatic carbons will appear in the typical downfield region for benzene derivatives, with their exact shifts influenced by the chloro and methoxy substituents. The carbons of the benzoxazole (B165842) ring system will also have characteristic chemical shifts.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 150 |

| Methoxy (-OCH₃) | ~3.9 | ~55-60 |

| C3 (of benzoxazole) | - | ~160 |

| C3a (of benzoxazole) | - | ~120 |

| C7a (of benzoxazole) | - | ~140-150 |

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to establish through-bond and through-space correlations, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques are crucial for assembling the molecular fragments suggested by 1D NMR into a complete and unambiguous structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would confirm the presence of its key structural features. Expected vibrational frequencies include C=N stretching for the oxazole (B20620) ring, C-O-C stretching for the methoxy group and the oxazole ether linkage, and C-Cl stretching. Aromatic C-H and C=C stretching vibrations would also be prominent. For related benzothiazole (B30560) structures, NH₂ stretching has been observed around 3429 cm⁻¹ and C=N stretching around 1639 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Oxazole Ring) | 1620 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (Methoxy & Ether) | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₈H₆ClNO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 183.6 g/mol ). sigmaaldrich.com The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Fragmentation would likely involve the loss of the methoxy group or other small neutral molecules, providing further structural clues.

Chromatographic Techniques for Purity Assessment and Separation

The purity and separation of this compound are crucial for its application in various scientific fields. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are instrumental in achieving and verifying the compound's purity. These methods are widely applied in the analysis of benzoxazole derivatives and related heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method for purity assessment. In this technique, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of synthesized heterocyclic compounds, including those structurally related to this compound, is often determined to be greater than 96% using this method. nih.gov The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

While a specific, validated HPLC method for this compound is not extensively detailed in publicly available literature, a typical method can be inferred from the analysis of similar benzoxazole and benzisoxazole derivatives. The following table outlines a representative set of HPLC conditions that could be adapted for the analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C8 or C18 (e.g., Kromasil C8, 5 µm, 250 mm x 4.6 mm) nih.gov |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). nih.gov |

| Detection | UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 223 nm). nih.gov |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |

| Temperature | Ambient or controlled (e.g., 25-40 °C). |

Method validation according to the International Council for Harmonisation (ICH) guidelines would be necessary to ensure the method is accurate, precise, linear, and robust for its intended purpose.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for the qualitative monitoring of reactions, identification of compounds, and determination of their purity. It is frequently used during the synthesis of benzoxazole derivatives to track the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. rsc.org

For the analysis of this compound and related compounds, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. The silica gel is a polar adsorbent, and the separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase, a mixture of organic solvents, is critical for achieving good separation.

After development, the separated spots are visualized, typically under UV light at 254 nm, where compounds with a UV chromophore will appear as dark spots against a fluorescent background. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions. ictsl.netreading.ac.uk

The following table summarizes typical TLC conditions that can be applied to the analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum or glass plates. |

| Mobile Phase | A mixture of a nonpolar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol, in varying ratios (e.g., 98:2 Dichloromethane:Methanol). rsc.org |

| Visualization | UV light (254 nm). rsc.org |

| Rf Value | Dependent on the specific mobile phase composition. For a product in a Dichloromethane/Methanol (98:2) system, an Rf of 0.76 has been reported for a related compound. rsc.org |

Structure Activity Relationship Sar Analysis of 6 Chloro 3 Methoxy 1,2 Benzoxazole and Its Derivatives

Impact of Substituents on Electronic and Steric Profiles of the 1,2-Benzoxazole Core

The electronic and steric properties of substituents on the 1,2-benzoxazole ring system play a pivotal role in determining the molecule's interaction with biological targets. The benzoxazole (B165842) moiety itself is a versatile scaffold found in many medicinally important compounds. researchgate.net Its aromatic nature confers stability, while the presence of heteroatoms (nitrogen and oxygen) creates reactive sites for functionalization. wikipedia.org

From a steric perspective, the chlorine atom is relatively small, but its presence can still influence the molecule's conformation and how it fits into a biological target's binding site. The position of the chlorine atom is crucial; for example, introducing a halogen at the 5-position of the 1,2-benzisoxazole (B1199462) ring has been shown to increase both activity and neurotoxicity in certain anticonvulsant derivatives. nih.gov

Table 1: Impact of Chlorine Substitution on Benzoxazole Derivatives

| Position of Chlorine | Observed Effect on Activity | Reference |

| 6-position | Modulates electronic profile, potentially enhancing biological activity. | researchgate.net |

| 5-position | Increased anticonvulsant activity and neurotoxicity in some derivatives. | nih.gov |

| General | Can diminish or abolish biological activity in some cases. | eurochlor.org |

The methoxy (B1213986) group (-OCH3) at the 3-position is another key substituent that shapes the properties of the molecule. Electronically, the methoxy group is considered an electron-donating group through resonance, which can increase the electron density of the benzoxazole ring system. This alteration in electronic distribution can affect the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with a biological target. The presence of arylalkyl ether groups like methoxy is a common feature in various biologically active benzoxazole derivatives. nih.gov

Sterically, the methoxy group is larger than a hydrogen atom and can influence the molecule's preferred conformation. This can be a critical factor in determining how the molecule orients itself within a binding pocket. In some synthesized benzoxazole derivatives, the presence of di- and tri-methoxy groups has been shown to improve anticancer activity. nih.gov

Table 2: Influence of Methoxy Substitution on Benzoxazole Derivatives

| Position of Methoxy Group | Observed Effect on Activity | Reference |

| 3-position | Can increase electron density through resonance, potentially influencing binding interactions. | nih.gov |

| General (di- and tri-methoxy) | Improved anticancer activity in certain synthesized derivatives. | nih.gov |

Modifications at other positions of the 1,2-benzoxazole ring, including the C2 position and N-substitutions, are crucial for fine-tuning the biological activity. The C2 position is a common site for introducing a wide variety of substituents to explore their impact on the SAR. nih.gov

N-Substitutions: While the core 1,2-benzoxazole has a nitrogen atom as part of the heterocyclic ring, derivatives can be synthesized with substitutions on this nitrogen. N-substituted aminobenzoxazoles, for instance, can be prepared through various synthetic routes, including the Smiles rearrangement. acs.org These substitutions can introduce new interaction points and alter the molecule's solubility and pharmacokinetic properties.

Other Ring Positions: Modifications at other positions on the benzene (B151609) ring can also be significant. For example, as mentioned earlier, halogen substitution at the 5-position has been shown to have a notable effect on the activity of 1,2-benzisoxazole derivatives. nih.gov

Mapping Structural Features to Theoretical Interaction Potentials

Computational methods are invaluable for understanding how the structural features of 6-chloro-3-methoxy-1,2-benzoxazole and its derivatives translate into their interaction potentials with biological targets. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies help in visualizing and quantifying these interactions. researchgate.net

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. This allows researchers to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For instance, the electrostatic potential maps of benzoxazole derivatives can clarify the charge transfer that occurs upon excitation, which is relevant for understanding their photophysical properties and potential interactions. nih.gov

Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystals, which can provide insights into the types of interactions that are important for molecular recognition. researchgate.net By analyzing the pairwise interaction energies, the formation of structural motifs like layers connected by hydrogen bonds and stacking interactions can be understood. researchgate.net

Rational Design Principles for Modulating Compound Interactions

The insights gained from SAR analysis and computational studies form the basis for the rational design of new and improved 1,2-benzoxazole derivatives. nih.govmdpi.com The goal is to strategically modify the lead compound, this compound, to enhance its desired biological activity while minimizing off-target effects.

Key principles for rational design in this context include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. For example, a chlorine atom might be replaced with a trifluoromethyl group to alter electronic properties while maintaining a similar size.

Structure-Based Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit perfectly into the binding site and make optimal interactions.

Scaffold Hopping: Replacing the central benzoxazole core with a different heterocyclic system that maintains the key pharmacophoric features but may have improved properties.

Introduction of Conformationally Restricting Groups: Adding bulky groups or creating cyclic structures to lock the molecule into a specific, active conformation, thereby reducing the entropic penalty of binding.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new therapeutic agents. This iterative process of design, synthesis, and biological evaluation is at the heart of modern drug discovery. nih.gov

Role of 6 Chloro 3 Methoxy 1,2 Benzoxazole As a Privileged Chemical Scaffold and Synthetic Intermediate

Utility in Scaffold-Based Drug Discovery Research

The benzoxazole (B165842) scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.gov The design of new therapeutic agents often relies on using such proven scaffolds as a starting point for further chemical modification.

The process of identifying and optimizing lead compounds is central to drug development. Substituted benzoxazoles are frequently employed in this context. For instance, various benzoxazole derivatives have been synthesized and evaluated as potent inhibitors of key biological targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in cancer angiogenesis. nih.govtandfonline.com

In one study, a series of 5-methyl and 5-chloro substituted benzoxazole derivatives were developed as VEGFR-2 inhibitors. The optimization of substituents on the benzoxazole ring was critical to achieving high potency. nih.gov For example, the hybridization of a 5-methylbenzo[d]oxazole with a terminal 3-chlorophenyl moiety resulted in a compound with significant anticancer activity against HepG2 and MCF-7 cell lines. nih.gov Similarly, another study identified a 2-methoxy phenyl substituted benzoxazole as having potent inhibitory activity. tandfonline.com

These findings underscore a common strategy in lead optimization: modifying the substituents on the core scaffold to enhance biological activity and improve pharmacokinetic properties like metabolic stability. nih.govacs.org The 6-chloro and 3-methoxy groups of the title compound provide distinct electronic and steric features that can be exploited in similar optimization studies to fine-tune binding affinity and selectivity for a given biological target.

Table 1: Examples of Biologically Active Substituted Benzoxazole Derivatives

| Compound Class | Biological Target/Activity | Key Substituents | Reference |

|---|---|---|---|

| Benzoxazole-triazole hybrids | α-glucosidase inhibition | 5-chloro, 6-methoxy | researchgate.netresearchgate.net |

| Benzoxazole-benzamides | VEGFR-2 inhibition | 5-methyl, 5-chloro | nih.gov |

| Benzoxazole carboxamides | Acid ceramidase inhibition | 6-piperidine | nih.govacs.org |

This table showcases the utility of the substituted benzoxazole scaffold in developing various therapeutic agents.

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, better efficacy, or a dual mode of action. researchgate.netnih.gov The benzoxazole scaffold is an excellent candidate for this approach. researchgate.net

A popular and highly efficient method for molecular hybridization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," which forms a stable 1,2,3-triazole linker. researchgate.net This strategy has been used to connect benzoxazole moieties to other biologically active fragments. For instance, novel hybrids of benzisoxazole and 1,2,3-triazole have been synthesized and shown to be potent α-glucosidase inhibitors, demonstrating the power of this approach. researchgate.net The 6-Chloro-3-methoxy-1,2-benzoxazole core can be envisioned as a key component in such strategies. By introducing an azide (B81097) or alkyne functionality, it could be readily linked to other pharmacophores to generate extensive libraries of novel hybrid molecules for biological screening. researchgate.net

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. The benzoxazole scaffold can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.netrsc.org The specific substituents on the ring dictate the precise nature of these binding motifs.

Molecular docking studies on various benzoxazole derivatives have provided insights into their binding modes. For example, in the active site of VEGFR-2, benzoxazole derivatives have been shown to form hydrogen bonds with key amino acid residues like Cys919 and Asp1046, while the aromatic rings engage in hydrophobic interactions. nih.gov The 6-chloro substituent on this compound can participate in halogen bonding or hydrophobic interactions, while the 3-methoxy group can act as a hydrogen bond acceptor. nih.gov These potential interactions make the scaffold a promising candidate for targeting proteins where such binding motifs are critical for affinity and selectivity. researchgate.netnih.gov

Integration into Functional Material Synthesis

Beyond its role in medicinal chemistry, the benzoxazole structure is also a valuable component in the field of materials science, particularly for creating functional organic materials. rsc.orgmdpi.com

Organic compounds with extended π-conjugated systems often exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. nih.govbohrium.com Benzoxazole and its derivatives are known to be part of such photoluminescent materials. mdpi.com

Boron complexes incorporating benzoxazole ligands, for instance, have shown significant potential as advanced light-emitting materials. nih.gov The electronic properties of these materials can be tuned by altering the substituents on the benzoxazole ring. Electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, thereby changing the emission color and efficiency of the material. nih.govresearchgate.net The 6-chloro (electron-withdrawing) and 3-methoxy (electron-donating) groups on the title compound could be used to fine-tune the optoelectronic properties of new materials, making it a potentially useful building block for creating novel dyes and sensors. nih.gov

Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for applications in the aerospace and electronics industries. The synthesis of these polymers often involves the cyclization of a precursor polymer, such as a poly(o-hydroxyamide). researchgate.net

The properties of PBOs can be tailored by incorporating different monomers into the polymer backbone. Using a substituted monomer like this compound or a precursor that forms this structure could lead to new polymers with modified characteristics. For example, the chlorine and methoxy (B1213986) groups could potentially alter the polymer's solubility, glass transition temperature, and flame-retardant properties, opening the door to new advanced materials with customized performance profiles. researchgate.net

Contribution to Agrochemical Research as Synthetic Precursors

While direct evidence of this compound as a starting material in major agrochemical synthesis is not prominent in scientific literature, the closely related benzoxazole and benzisoxazole scaffolds are of significant importance. In particular, isomers and analogues of this compound serve as critical precursors in the development of commercial herbicides. The 6-chloro-substituted benzoxazole core is a key structural component in a major class of herbicides, demonstrating the value of this chemical framework in agrochemical research.

The most notable contribution of this scaffold is through the intermediate 6-chlorobenzoxazol-2-one , an isomer of the requested compound. This chemical is an essential building block for the synthesis of aryloxyphenoxypropionate (AOPP) herbicides. researchgate.netgoogle.com These herbicides are highly effective against a wide range of grass weeds in various broadleaf crops. nih.gov

Synthesis of Fenoxaprop-ethyl: A Case Study

The commercial herbicide Fenoxaprop-ethyl is a prime example of an agrochemical derived from a 6-chlorobenzoxazole precursor. researchgate.net Fenoxaprop-ethyl is valued for its selective control of annual and perennial grassy weeds in crops such as soybeans, cotton, and wheat. slideshare.net Its synthesis involves the reaction of 2,6-dichlorobenzoxazole (B51379) with (R)-(+)-2-(4-hydroxyphenoxy)propionic acid ethyl ester. google.comgoogle.com The necessary 2,6-dichlorobenzoxazole is prepared from 6-chlorobenzoxazol-2-one.

The general synthetic pathway highlights the role of the 6-chlorobenzoxazole moiety as a crucial electrophilic partner that, when coupled with a phenoxypropionate derivative, yields the final active herbicidal molecule.

Table 1: Synthesis of Fenoxaprop-ethyl from a 6-Chlorobenzoxazole Precursor

| Precursor | Reactant | Resulting Herbicide |

|---|

The herbicidal activity of Fenoxaprop-ethyl and other AOPP herbicides stems from their ability to inhibit the enzyme Acetyl-CoA carboxylase (ACCase) in grasses. nih.gov This enzyme is vital for the biosynthesis of fatty acids, which are essential for building cell membranes and energy storage. By blocking this enzyme, the herbicide halts lipid synthesis, leading to the death of the targeted grass weeds, while broadleaf crops, which possess a resistant form of the ACCase enzyme, remain unharmed. nih.gov

Broader Context of Benzisoxazole Derivatives in Herbicidal Research

Beyond the specific example of Fenoxaprop-ethyl, other derivatives of the 1,2-benzisoxazole (B1199462) ring system (the parent structure of this compound) have been explored for their herbicidal properties. Research has shown that various N-substituted 1,2-benzisoxazole-3-acetamides exhibit notable herbicidal effects, particularly for use in paddy fields. tandfonline.com For instance, N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide was identified as a highly effective compound in these studies. tandfonline.com This indicates that the 1,2-benzisoxazole scaffold itself, when appropriately functionalized, is a viable pharmacophore for the discovery of new herbicidal agents.

Table 2: Research on Herbicidal 1,2-Benzisoxazole Derivatives

| Lead Compound Class | Example Compound | Target Weeds | Reference |

|---|

These findings underscore the contribution of the chlorinated benzoxazole and benzisoxazole frameworks as valuable precursors in agrochemical synthesis. While the specific compound this compound is not widely cited, the extensive research and commercial success of its structural relatives confirm the importance of this chemical class in developing modern crop protection solutions.

Future Research Directions and Challenges in 6 Chloro 3 Methoxy 1,2 Benzoxazole Chemistry

Development of Novel and Atom-Economical Synthetic Pathways

While classical methods for the synthesis of the 1,2-benzoxazole core are established, there is a pressing need for more efficient, sustainable, and atom-economical pathways to access 6-chloro-3-methoxy-1,2-benzoxazole and its analogs. Future research should focus on the development of novel synthetic strategies that minimize waste, avoid hazardous reagents, and allow for precise control over the substitution pattern.

Key areas for future investigation include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the benzoxazole (B165842) core would provide a more direct and atom-economical route for introducing substituents, avoiding the need for pre-functionalized starting materials.

Flow Chemistry and Microreactor Technology: The use of continuous flow systems can offer improved reaction control, enhanced safety, and easier scalability for the synthesis of this compound.

Green Chemistry Approaches: The exploration of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions will be crucial for the sustainable production of these compounds. This includes the use of catalytic systems that can be easily recovered and recycled. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic C-H Functionalization | Direct introduction of functional groups onto the benzoxazole ring. | Reduced number of synthetic steps, improved atom economy. |

| Flow Chemistry | Continuous reaction processing in microreactors. | Enhanced reaction control, improved safety and scalability. |

| Green Catalysis | Use of reusable and non-toxic catalysts. | Reduced environmental impact, lower production costs. |

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding synthetic efforts and accelerating the discovery process. For this compound, advanced computational methods can provide valuable insights into its structure-function relationships.

Future research in this area should involve:

Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations: High-level theoretical calculations can be employed to accurately predict molecular geometries, electronic properties, and reactivity of this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models can help in predicting the biological activity of novel derivatives based on their structural features, thus prioritizing the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations: These techniques can be used to study the interactions of this compound derivatives with biological targets at the atomic level, providing a deeper understanding of their mechanism of action and guiding the design of more potent and selective compounds.

| Computational Method | Application | Predicted Properties |

| DFT Calculations | Elucidation of electronic structure and reactivity. | Molecular orbitals, electrostatic potential, bond energies. |

| QSAR Modeling | Correlation of chemical structure with biological activity. | Predictive models for activity and toxicity. |

| Molecular Docking | Simulation of ligand-protein binding. | Binding affinity, interaction modes. |

Exploration of Unconventional Derivatization Reactions

To expand the chemical space around the this compound scaffold, it is essential to explore unconventional derivatization reactions that go beyond traditional functional group transformations. This will enable the synthesis of novel analogs with unique properties and functionalities.

Promising avenues for future research include:

Late-Stage Functionalization: The development of methods for the selective modification of the this compound core at a late stage of the synthesis would provide rapid access to a diverse range of derivatives.

Photoredox Catalysis and Electrochemistry: These emerging synthetic tools can enable novel transformations that are not accessible through conventional thermal methods, allowing for the introduction of a wider range of functional groups under mild conditions.

Ring-Opening and Ring-Transformation Reactions: Investigating the reactivity of the 1,2-benzoxazole ring towards ring-opening or rearrangement reactions could lead to the discovery of entirely new heterocyclic scaffolds with interesting properties.

Methodologies for Chiral Control in Synthesis

While this compound itself is achiral, the introduction of stereocenters into its derivatives can have a profound impact on their biological activity. Therefore, the development of methodologies for the stereoselective synthesis of chiral derivatives is a critical area for future research.

Key challenges and opportunities in this area include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful strategy for the synthesis of enantiomerically pure compounds. This could involve asymmetric hydrogenation, alkylation, or cycloaddition reactions.

Chiral Resolution: The separation of racemic mixtures of chiral derivatives using techniques such as chiral chromatography or enzymatic resolution will continue to be an important tool for accessing enantiomerically pure compounds.

Use of Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can guide the stereochemical course of a reaction, which can then be removed to afford the desired chiral product.

| Method | Description | Outcome |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Enantioenriched products. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Enantiomerically pure compounds. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Diastereoselective synthesis. |

Interdisciplinary Research Integrating Synthesis, Computation, and Mechanistic Elucidation

The complexity of modern chemical research necessitates a collaborative and interdisciplinary approach. To fully realize the potential of this compound chemistry, it is crucial to integrate synthetic chemistry, computational modeling, and mechanistic studies.

A synergistic approach would involve:

Iterative Design-Synthesis-Testing Cycles: Computational predictions can guide the design of new target molecules. These molecules are then synthesized and their properties are experimentally evaluated. The experimental data is then used to refine the computational models, creating a feedback loop that accelerates the discovery process.

Mechanistic Investigations: A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and developing new transformations. This can be achieved through a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational calculations.

Collaboration with Biologists and Pharmacologists: To translate the chemical innovations into practical applications, close collaboration with scientists in the life sciences is essential. This will facilitate the biological evaluation of new compounds and the identification of promising drug candidates.

By embracing these future research directions and fostering interdisciplinary collaborations, the scientific community can overcome the existing challenges and unlock the full potential of this compound chemistry, leading to the development of new molecules with significant scientific and societal impact.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 6-chloro-3-methoxy-1,2-benzoxazole, and how can purification challenges be addressed?

- Methodological Answer : The compound can be synthesized via cyclization of substituted o-aminophenol derivatives using chloroacetylating agents under acidic conditions. For example, a modified procedure from Veerareddy et al. (2011) involves refluxing 3-methoxy-2-hydroxyaniline with chloroacetic anhydride in ethanol, followed by catalytic HCl to induce cyclization . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures. Impurities often arise from incomplete cyclization or regioisomers, necessitating careful TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can structural isomers be distinguished?

- Methodological Answer :

- 1H/13C NMR : Methoxy (-OCH3) protons resonate at δ 3.8–4.0 ppm, while the aromatic protons show distinct splitting patterns due to electron-withdrawing chloro and methoxy groups.

- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]+) at m/z 200.0245 (C8H6ClNO2) confirms the molecular formula. Fragmentation patterns (e.g., loss of Cl• or CH3O•) help differentiate regioisomers .

- IR Spectroscopy : Stretching frequencies for C-O (benzoxazole) at ~1,250 cm⁻¹ and C-Cl at ~750 cm⁻¹ provide additional confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.